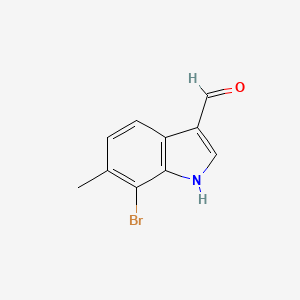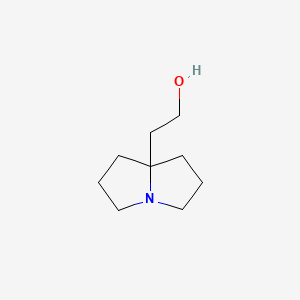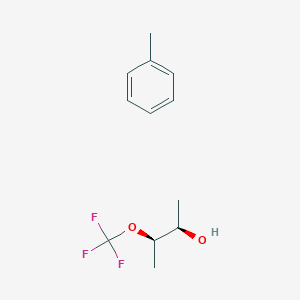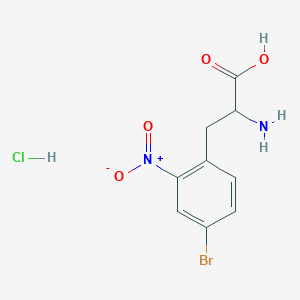![molecular formula C12H15N3O2 B13515895 tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes a [4+1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow systems and microreactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the nitrogen atom’s position within the ring system.
Imidazo[1,2-a]pyridines: Other derivatives of this family may have different substituents, leading to variations in their biological activities and chemical properties.
Uniqueness
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific tert-butyl and amino substituents, which enhance its stability, solubility, and bioactivity. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
tert-butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-7-15-5-4-8(13)6-10(15)14-9/h4-7H,13H2,1-3H3 |
Clé InChI |
OTNRIHCBOAAZPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN2C=CC(=CC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



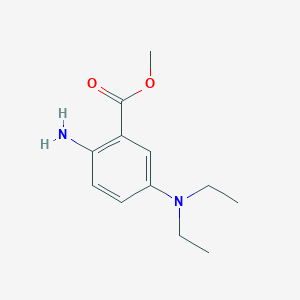
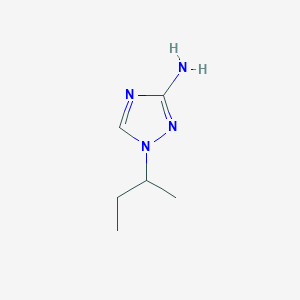
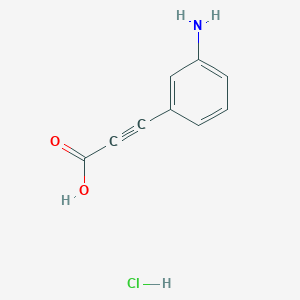
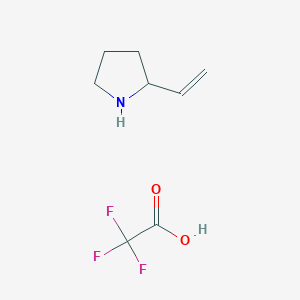
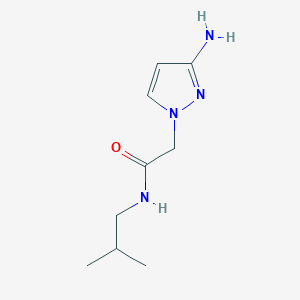
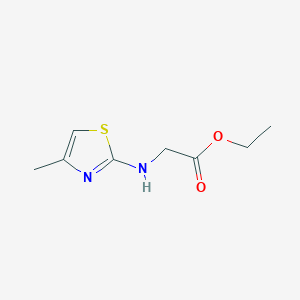
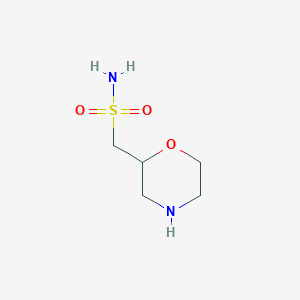
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
